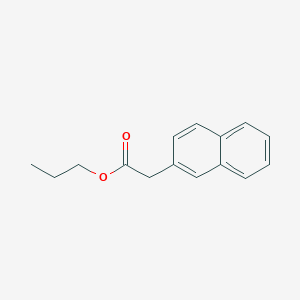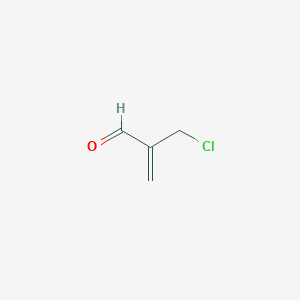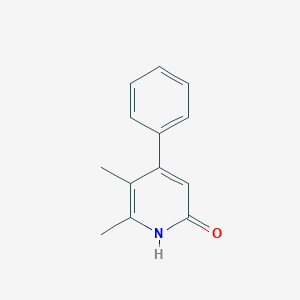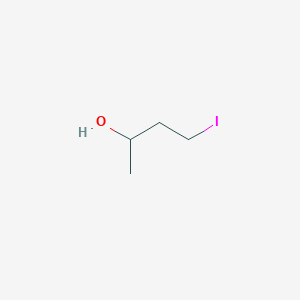
Hafnium;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hafnium;iron is a compound formed by the combination of hafnium and iron. Hafnium is a lustrous, silvery-gray transition metal with the atomic number 72, while iron is a well-known metal with the atomic number 26. The combination of these two metals results in a compound with unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hafnium;iron compounds can be synthesized through various methods, including metalliding processes and high-temperature reactions. One common method involves the reaction of hafnium tetrachloride with iron at elevated temperatures. The reaction conditions typically include temperatures ranging from 600°C to 1200°C, depending on the desired compound and its purity .
Industrial Production Methods
Industrial production of this compound compounds often involves the reduction of hafnium tetrachloride with magnesium in the presence of ironThe reaction is carried out in a controlled environment to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Hafnium;iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: this compound compounds can be oxidized in the presence of oxygen or other oxidizing agents at high temperatures.
Major Products Formed
The major products formed from these reactions include hafnium dioxide, iron oxide, hafnium tetrachloride, and iron chloride. These products have various applications in different industries, including electronics, aerospace, and chemical manufacturing .
Aplicaciones Científicas De Investigación
Hafnium;iron compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Mecanismo De Acción
The mechanism of action of hafnium;iron compounds involves their interaction with specific molecular targets and pathways. In catalytic applications, this compound compounds facilitate the activation and transformation of reactants through their unique electronic and structural properties . In medical applications, these compounds can interact with cellular components to enhance imaging or deliver therapeutic agents to specific targets .
Comparación Con Compuestos Similares
Hafnium;iron compounds can be compared with other similar compounds, such as hafnium;zirconium and iron;nickel compounds. These comparisons highlight the unique properties and applications of this compound compounds.
Hafnium;zirconium: Both hafnium and zirconium have similar chemical properties due to their position in the periodic table.
Iron;nickel: Iron;nickel compounds are commonly used in various industrial applications, including the production of stainless steel.
Similar Compounds
- Hafnium;zirconium
- Iron;nickel
- Hafnium;titanium
- Iron;cobalt
These comparisons and the unique properties of this compound compounds make them valuable in a wide range of scientific and industrial applications.
Propiedades
Número CAS |
12022-36-5 |
|---|---|
Fórmula molecular |
FeHf2 |
Peso molecular |
412.82 g/mol |
Nombre IUPAC |
hafnium;iron |
InChI |
InChI=1S/Fe.2Hf |
Clave InChI |
BGMBLIGYOGMCHI-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Hf].[Hf] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
![1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione](/img/structure/B14737292.png)
![2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid](/img/structure/B14737296.png)

![Didecyl 2-[(4-methylphenyl)methyl]butanedioate](/img/structure/B14737305.png)


![3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione](/img/structure/B14737316.png)
![1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene](/img/structure/B14737318.png)

![N-(3-chloro-4-methylphenyl)-3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B14737329.png)
![8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14737336.png)
